molecular formula C16H17NO B1392022 3-Methyl-2-(4-propylbenzoyl)pyridine CAS No. 1187164-23-3

3-Methyl-2-(4-propylbenzoyl)pyridine

Cat. No. B1392022
M. Wt: 239.31 g/mol
InChI Key: URYMUCIDHWZJRO-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-propylbenzoyl)pyridine, also known as MPBP, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is a derivative of pyridine and has a unique chemical structure that makes it an interesting subject for scientific investigation. In

Scientific Research Applications

Synthesis and Catalytic Activity of Pincer-Type Complexes

A study by Hahn et al. (2005) explores the synthesis of palladium pincer complexes derived from 3-Methyl-2-(4-propylbenzoyl)pyridine and their application as catalysts in Heck-type coupling reactions. This research showcases the compound's utility in forming complexes with significant catalytic activity, opening pathways for its use in organic synthesis processes (Hahn et al., 2005).

Photophysical Properties

Luminescent Rhenium(I) Tricarbonyl Complexes

Li et al. (2012) synthesized rhenium(I) tricarbonyl chloride complexes with 3-Methyl-2-(4-propylbenzoyl)pyridine-functionalized N-heterocyclic carbenes. The study highlights the blue-green luminescence of these complexes, indicating the potential of 3-Methyl-2-(4-propylbenzoyl)pyridine in the development of luminescent materials with applications in lighting and display technologies (Li et al., 2012).

Material Synthesis and Properties

Synthesis of Novel Polyimides

Wang et al. (2006) reported the synthesis of novel polyimides using 3-Methyl-2-(4-propylbenzoyl)pyridine, showcasing the material's good thermal stability and low dielectric constants. This finding indicates the potential application of 3-Methyl-2-(4-propylbenzoyl)pyridine in the electronics industry, particularly in developing materials for high-performance electronic devices (Wang et al., 2006).

Chemical Synthesis and Modification

Regioselective Synthesis of Fused Polycyclic Pyridines

Nikpassand et al. (2010) developed a method for synthesizing fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines, showcasing the versatility of 3-Methyl-2-(4-propylbenzoyl)pyridine in chemical synthesis. The method yields products in short reaction times and excellent yields, highlighting its potential in facilitating efficient and scalable chemical syntheses (Nikpassand et al., 2010).

properties

IUPAC Name

(3-methylpyridin-2-yl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-3-5-13-7-9-14(10-8-13)16(18)15-12(2)6-4-11-17-15/h4,6-11H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYMUCIDHWZJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901243212
Record name (3-Methyl-2-pyridinyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(4-propylbenzoyl)pyridine

CAS RN

1187164-23-3
Record name (3-Methyl-2-pyridinyl)(4-propylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methyl-2-pyridinyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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